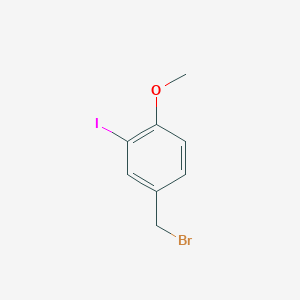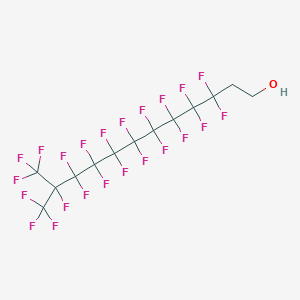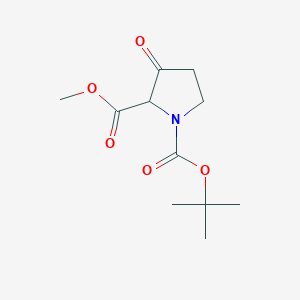![molecular formula C18H26N2O4 B3040448 Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 203047-36-3](/img/structure/B3040448.png)
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 . It has a molecular weight of 334.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.42 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate serves as a valuable building block in the synthesis of novel organic compounds. Researchers often modify its structure to create derivatives with enhanced pharmacological properties. These derivatives can be further evaluated for their potential as drug candidates. For instance, the compound’s piperazine ring may be functionalized to improve solubility, bioavailability, or target specificity .
Antibacterial Activity
In vitro studies have explored the antibacterial properties of this compound. At concentrations of 10 μg/disc, it was screened against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Investigating its antibacterial effects could lead to the development of new antimicrobial agents .
Chemical Biology and Enzyme Inhibition
Researchers may investigate the interaction of tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate with specific enzymes or receptors. By studying its binding affinity and inhibitory effects, they can gain insights into biological processes and potentially identify therapeutic targets. This area of research contributes to drug discovery and understanding cellular pathways .
Organic Synthesis and Functional Group Transformations
The compound’s tert-butyl group and piperazine ring make it amenable to various synthetic transformations. Chemists can exploit these features to introduce other functional groups, such as halogens, amines, or esters. These modified derivatives may exhibit diverse properties, including fluorescence, solubility, or reactivity.
Materials Science and Polymer Chemistry
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate can be incorporated into polymer structures. Its presence can influence polymer properties, such as mechanical strength, thermal stability, or biodegradability. Researchers explore its use as a monomer or as part of copolymers for specific applications .
Peptide and Protein Chemistry
The compound’s piperazine moiety resembles certain amino acids. Researchers may utilize it in peptide synthesis or as a building block for peptidomimetics. These modified peptides can mimic natural proteins and serve as potential drug leads, receptor ligands, or enzyme inhibitors .
properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSAJRTFZKQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)







![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)


